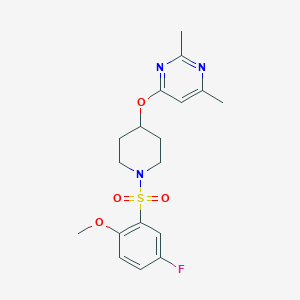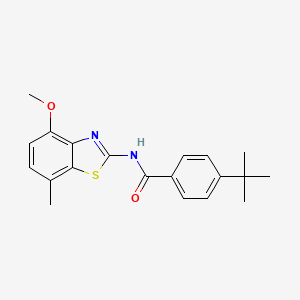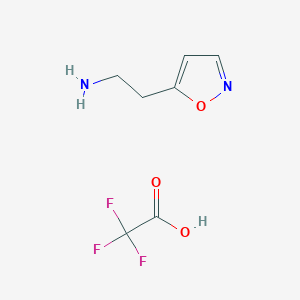
4-((1-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperidin-4-yl)oxy)-2,6-dimethylpyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((1-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperidin-4-yl)oxy)-2,6-dimethylpyrimidine is a useful research compound. Its molecular formula is C18H22FN3O4S and its molecular weight is 395.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Radiopharmaceutical Development
4-((1-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperidin-4-yl)oxy)-2,6-dimethylpyrimidine is structurally related to compounds used in the development of novel radiopharmaceuticals. For instance, [18F]DASA-23, a compound structurally similar to the mentioned chemical, has been developed as a novel radiopharmaceutical for measuring pyruvate kinase M2 (PKM2) levels via positron emission tomography (PET). PKM2 is a key enzyme in the glycolysis process, which is central to tumor metabolism. It's preferentially expressed by glioblastoma cells, with minimal expression in the healthy brain, making it a critical biomarker for cancer metabolic reprogramming. Initial studies in humans, including healthy volunteers and subjects with low-grade and high-grade glioma, have shown that [18F]DASA-23 can cross the intact blood-brain barrier and is rapidly cleared, with significant uptake in high-grade glioma compared to low-grade, highlighting its potential as a non-invasive tool for delineating glioma based on aberrantly expressed PKM2 (Patel et al., 2019).
Another study on [18F]DASA-23 aimed to assess its safety, biodistribution, and radiation dosimetry in healthy volunteers. The study indicated that [18F]DASA-23 can be safely used in humans to evaluate PKM2 levels, and ongoing studies are evaluating its potential for visualizing intracranial malignancies (Beinat et al., 2020).
特性
IUPAC Name |
4-[1-(5-fluoro-2-methoxyphenyl)sulfonylpiperidin-4-yl]oxy-2,6-dimethylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FN3O4S/c1-12-10-18(21-13(2)20-12)26-15-6-8-22(9-7-15)27(23,24)17-11-14(19)4-5-16(17)25-3/h4-5,10-11,15H,6-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAMRSYYWVMSONG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OC2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)urea](/img/structure/B2824854.png)
![N-(4-chloro-2,5-dimethoxyphenyl)-2-{[3-cyano-4-(2-ethoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B2824858.png)
![1-[(4-Chlorophenyl)sulfanyl]-3-[4-(4-fluorophenyl)piperazino]-2-propanol](/img/structure/B2824859.png)

![N-(2-ethoxyphenyl)-2-((3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2824862.png)

![N-[cyano(oxolan-3-yl)methyl]-5-methyl-1-phenyl-1H-pyrazole-3-carboxamide](/img/structure/B2824865.png)
![6-Phenyl-2-[1-(pyridine-4-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2824866.png)
![4-bromo-N-({5-[(3-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)benzenesulfonamide](/img/structure/B2824867.png)
![3-[2-(4-methoxyphenyl)-1H-indol-3-yl]propanoic Acid](/img/structure/B2824868.png)
![1-{[6-(4-methylphenyl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazin-3-yl]carbonyl}piperidine-4-carboxylic acid](/img/structure/B2824870.png)
![1-(4-Benzoylphenoxy)-3-[4-(benzenesulfonyl)piperazin-1-yl]propan-2-ol](/img/structure/B2824871.png)

